Comprehensive Mass Spectrometry and Physicochemical Characterization of 2-[(3-Chlorophenyl)amino]butanohydrazide
Comprehensive Mass Spectrometry and Physicochemical Characterization of 2-[(3-Chlorophenyl)amino]butanohydrazide
Executive Summary
In modern drug discovery, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-[(3-Chlorophenyl)amino]butanohydrazide (Chemical Formula: C10H14ClN3O ) is a highly functionalized molecule featuring a hydrazide moiety and a halogenated secondary amine. Hydrazide derivatives are widely recognized as privileged pharmacophores, frequently utilized as enabling linkers in the design of kinase inhibitors, anti-tubercular agents, and targeted anti-cancer therapeutics[1][2].
As a Senior Application Scientist, I have structured this technical guide to provide a definitive framework for the mass spectrometric evaluation of this compound. We will dissect the critical distinction between its average molecular weight and exact monoisotopic mass, and outline a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure sub-ppm mass accuracy during pharmacokinetic (PK) and structural elucidation workflows.
Physicochemical Framework: Molecular Weight vs. Exact Mass
A common pitfall in early-stage analytical chemistry is the conflation of "Molecular Weight" (MW) and "Exact Mass" (Monoisotopic Mass). While both metrics describe the mass of the molecule, their applications are strictly segregated based on the analytical technique employed[3][4].
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Average Molecular Weight (227.69 g/mol ): This value is calculated using the abundance-weighted average atomic masses of the constituent elements (e.g., Carbon = 12.011, Chlorine = 35.45). Causality for Use: MW is strictly used for macroscopic laboratory operations, such as calculating molarity for biological assays, determining stoichiometric equivalents for synthesis, and bulk weighing.
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Exact Monoisotopic Mass (227.0825 Da): This value is calculated using the exact mass of the most abundant, stable isotope of each element (e.g., 12C = 12.00000, 35Cl = 34.96885)[5][6]. Causality for Use: In HRMS, mass analyzers (like Orbitraps or Time-of-Flight systems) detect individual ions rather than bulk averages. Because the instrument can resolve the mass defect (the difference between nominal mass and exact mass), using the exact monoisotopic mass is mandatory to differentiate 2-[(3-Chlorophenyl)amino]butanohydrazide from isobaric interferences in complex biological matrices[7][8].
Quantitative Data Summary
The following table summarizes the critical mass parameters required for the analytical tracking of 2-[(3-Chlorophenyl)amino]butanohydrazide.
| Parameter | Value | Analytical Application |
| Chemical Formula | C10H14ClN3O | Elemental composition tracking |
| Nominal Mass | 227 Da | Low-resolution MS (e.g., single quadrupole) |
| Average Molecular Weight | 227.692 g/mol | Stoichiometry, formulation, and bulk weighing |
| Exact Monoisotopic Mass | 227.0825 Da | High-Resolution Mass Spectrometry (HRMS) target |
| Theoretical [M+H]+ | 228.0898 m/z | Positive Electrospray Ionization (ESI+) tracking |
| Theoretical [M−H]− | 226.0752 m/z | Negative Electrospray Ionization (ESI-) tracking |
| Isotopic Signature ( 35Cl / 37Cl ) | ~3:1 Ratio | Visual confirmation of the chlorine atom presence |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Validation
To validate the exact mass of 2-[(3-Chlorophenyl)amino]butanohydrazide, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol must be employed. The following methodology is designed as a self-validating system , ensuring that any instrumental drift is actively corrected, thereby guaranteeing high-confidence data[9][10].
Step-by-Step Methodology
Step 1: Sample Preparation & Matrix Selection
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Action: Dissolve the compound in a 50:50 mixture of LC-MS grade Water and Methanol to a final concentration of 1 µg/mL.
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Causality: Methanol provides the optimal surface tension and volatility required for efficient droplet desolvation during Electrospray Ionization (ESI), preventing ion suppression.
Step 2: Chromatographic Separation (UHPLC)
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Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both spiked with 0.1% Formic Acid (FA).
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Causality: The addition of 0.1% FA serves a dual purpose. Chromatographically, it suppresses the ionization of residual silanols on the column, sharpening the peak. Spectrometrically, it acts as a proton donor, driving the basic hydrazide and secondary amine groups into their protonated [M+H]+ states, maximizing detector sensitivity.
Step 3: Ionization and Lock-Mass Calibration (Self-Validation)
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Action: Operate the ESI source in positive mode. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2766) via a secondary reference sprayer.
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Causality: Time-of-Flight (TOF) and Orbitrap analyzers are susceptible to slight mass drifts due to thermal fluctuations. The lock-mass provides a known, constant reference point. The instrument's software continuously adjusts the mass axis against this reference, self-validating the calibration in real-time and ensuring the mass error remains below 2 ppm[9].
Step 4: Data Acquisition and Isotope Pattern Matching
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Action: Acquire full-scan MS data (m/z 100–1000) at a resolution of ≥ 60,000 FWHM. Extract the exact mass chromatogram at m/z 228.0898 ( ± 5 ppm window).
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Causality: High resolution prevents the merging of the target peak with closely eluting endogenous matrix ions. The presence of the 37Cl isotope peak at m/z 230.0868 at approximately 33% of the base peak intensity serves as an orthogonal, self-validating confirmation of the halogenated structure.
Caption: LC-HRMS workflow for exact mass validation of 2-[(3-Chlorophenyl)amino]butanohydrazide.
Structural Elucidation via MS/MS Fragmentation
Confirming the exact mass of the precursor ion is only the first step. To unequivocally prove the molecular connectivity of 2-[(3-Chlorophenyl)amino]butanohydrazide, Collision-Induced Dissociation (CID) is applied.
By accelerating the [M+H]+ ion (m/z 228.0898) into a collision cell filled with an inert gas (e.g., Argon), the kinetic energy is converted into vibrational energy, causing the molecule to fracture at its weakest bonds.
Mechanistic Causality of Fragmentation:
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Hydrazide Cleavage: The terminal NH2−NH bond of the hydrazide group is highly labile. The initial loss of hydrazine ( N2H4 , -32 Da) or ammonia ( NH3 , -17 Da) is a hallmark diagnostic neutral loss for hydrazide pharmacophores.
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C-N Bond Cleavage: Increasing the collision energy forces the cleavage of the bond between the butanoyl core and the secondary amine, yielding a highly stable 3-chloroaniline derivative product ion (m/z ~128) or the complementary acylium ion.
Caption: Proposed MS/MS collision-induced dissociation (CID) fragmentation logical pathway.
Conclusion
The rigorous characterization of 2-[(3-Chlorophenyl)amino]butanohydrazide requires a fundamental understanding of the differences between average molecular weight and exact monoisotopic mass. By leveraging the exact mass (227.0825 Da) within a self-validating, lock-mass-corrected HRMS protocol, researchers can confidently track this molecule through complex in vitro and in vivo matrices. Furthermore, understanding its specific MS/MS fragmentation pathways ensures that downstream metabolite identification and pharmacokinetic profiling are built upon a foundation of absolute structural certainty.
References
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